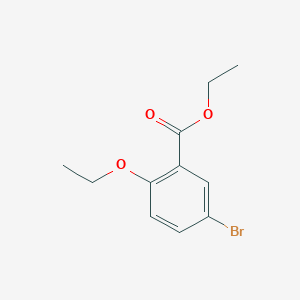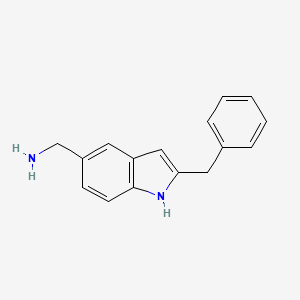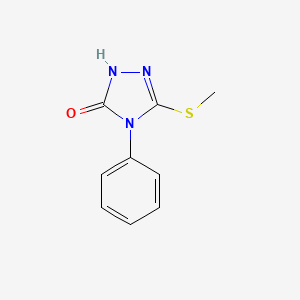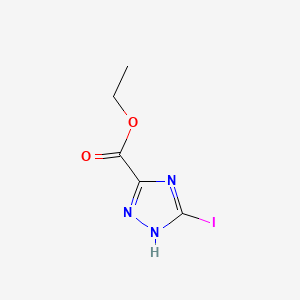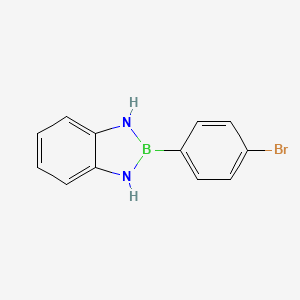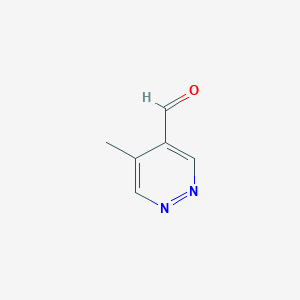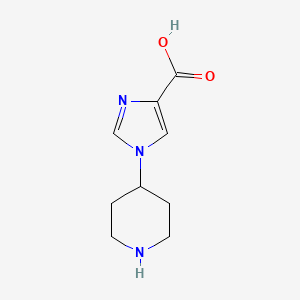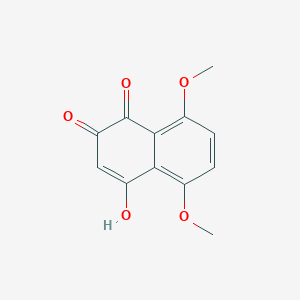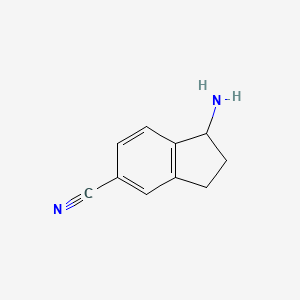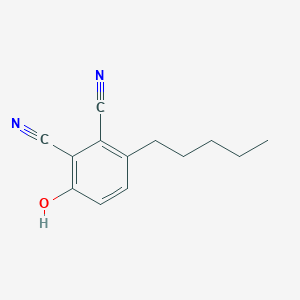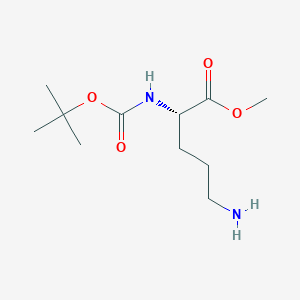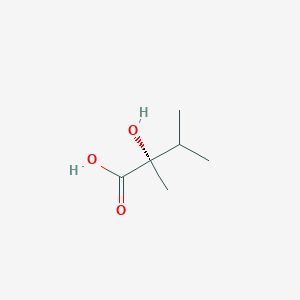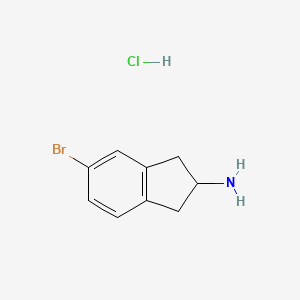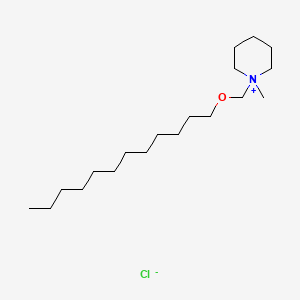
1-((Dodecyloxy)methyl)-1-methylpiperidinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Unfortunately, there is no specific description available for “1-((Dodecyloxy)methyl)-1-methylpiperidinium chloride”. However, it seems to be a type of ionic liquid, which are salts in a liquid state1. These compounds are known for their low melting points and are often used in green chemistry due to their unique physical and chemical properties1.
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, a series of long-chain imidazolium-based ionic liquids were synthesized and evaluated as antimicrobials1. However, the specific synthesis process for “1-((Dodecyloxy)methyl)-1-methylpiperidinium chloride” is not available in the retrieved resources.Molecular Structure Analysis
The molecular structure analysis of “1-((Dodecyloxy)methyl)-1-methylpiperidinium chloride” is not explicitly mentioned in the available resources. However, it is likely to have a structure similar to other imidazolium-based ionic liquids1.Chemical Reactions Analysis
The specific chemical reactions involving “1-((Dodecyloxy)methyl)-1-methylpiperidinium chloride” are not available in the retrieved resources. However, similar compounds have been studied for their reactions. For example, the reaction between acyl chlorides and amines involves a nucleophilic addition/elimination mechanism2.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “1-((Dodecyloxy)methyl)-1-methylpiperidinium chloride” are not available in the retrieved resources. However, ionic liquids in general are known for their unique properties such as negligible vapor pressure, high boiling points, low freezing points, low combustibility, excellent electrical conductivity, and high solubility in various organic and inorganic compounds1.Safety And Hazards
The specific safety and hazards associated with “1-((Dodecyloxy)methyl)-1-methylpiperidinium chloride” are not available in the retrieved resources. However, it’s important to handle such compounds with care, as they can pose risks if not handled properly3.
Future Directions
The future directions for “1-((Dodecyloxy)methyl)-1-methylpiperidinium chloride” are not explicitly mentioned in the available resources. However, ionic liquids are gaining interest in various fields due to their unique properties and potential applications1. They are being studied for their potential use in various industrial processes and production technologies1.
Please note that this analysis is based on the available resources and may not be comprehensive. For a more detailed analysis, it would be beneficial to consult a specialist in the field or refer to more specific resources.
properties
CAS RN |
78524-68-2 |
|---|---|
Product Name |
1-((Dodecyloxy)methyl)-1-methylpiperidinium chloride |
Molecular Formula |
C19H40ClNO |
Molecular Weight |
334 g/mol |
IUPAC Name |
1-(dodecoxymethyl)-1-methylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C19H40NO.ClH/c1-3-4-5-6-7-8-9-10-11-15-18-21-19-20(2)16-13-12-14-17-20;/h3-19H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
RHBMWZJBXBSCCS-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCOC[N+]1(CCCCC1)C.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCOC[N+]1(CCCCC1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



